Lindenenol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

En química, se utiliza como un compuesto modelo para estudiar la síntesis y reactividad de sesquiterpenoides . En biología, el Lindenenol ha mostrado promesa como agente antioxidante y antibacteriano, lo que lo convierte en un candidato potencial para el desarrollo de nuevos agentes terapéuticos . En medicina, se ha investigado por sus actividades antiinflamatorias y antitumorales .

Mecanismo De Acción

El mecanismo de acción del Lindenenol implica su interacción con objetivos moleculares y vías relacionadas con el estrés oxidativo y el crecimiento bacteriano . Como antioxidante, el this compound elimina los radicales libres y reduce el daño oxidativo a las células . Su actividad antibacteriana se atribuye a su capacidad para interrumpir las membranas celulares bacterianas e inhibir el crecimiento bacteriano .

Análisis Bioquímico

Biochemical Properties

Lindenenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation . Additionally, it interacts with bacterial cell walls, disrupting their integrity and leading to antibacterial effects . These interactions highlight this compound’s potential as a therapeutic agent in oxidative stress-related conditions and bacterial infections.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular homeostasis . Furthermore, its antibacterial activity can inhibit the growth of pathogenic bacteria, promoting a healthy cellular environment . These effects underscore this compound’s potential in enhancing cell function and preventing cellular damage.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes and proteins, modulating their activity. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell wall synthesis . Additionally, this compound’s antioxidant activity is attributed to its ability to neutralize reactive oxygen species and upregulate the expression of antioxidant enzymes . These molecular interactions elucidate how this compound exerts its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, retaining its biological activity . Long-term exposure to this compound has been observed to sustain its antioxidant and antibacterial effects, indicating its potential for prolonged therapeutic use . These findings highlight the importance of temporal analysis in evaluating this compound’s efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that low to moderate doses of this compound exhibit beneficial effects, such as reducing oxidative stress and inhibiting bacterial growth . High doses may lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . These dosage-dependent effects emphasize the need for careful dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate metabolic flux and influence metabolite levels. For instance, this compound’s antioxidant activity is linked to its interaction with enzymes involved in the detoxification of reactive oxygen species . Additionally, it affects the synthesis and degradation of bacterial cell wall components, contributing to its antibacterial properties . These interactions highlight this compound’s role in regulating metabolic processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, enhancing its biological activity . For example, this compound’s antioxidant properties are more pronounced in mitochondria, where it helps mitigate oxidative damage . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization in mitochondria enhances its antioxidant effects, protecting mitochondrial integrity and function . These localization patterns provide insights into the mechanisms underlying this compound’s therapeutic actions.

Métodos De Preparación

El Lindenenol puede aislarse de la planta Radix linderae mediante procesos de extracción y purificación . Las rutas sintéticas para el this compound implican el uso de solventes orgánicos como metanol, etanol y dimetilsulfóxido (DMSO) . El compuesto se obtiene típicamente como un sólido blanco a blanquecino .

Análisis De Reacciones Químicas

El Lindenenol experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

El Lindenenol es único entre los sesquiterpenoides debido a sus características estructurales específicas y sus bioactividades . Compuestos similares incluyen otros sesquiterpenoides como la linderalactona y la linderena, que también poseen propiedades antioxidantes y antibacterianas . El this compound destaca por su mayor potencia y espectro más amplio de actividades biológicas .

Propiedades

IUPAC Name |

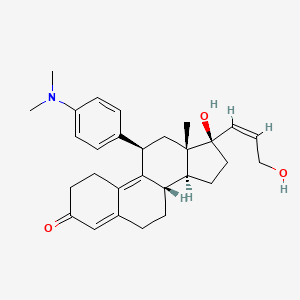

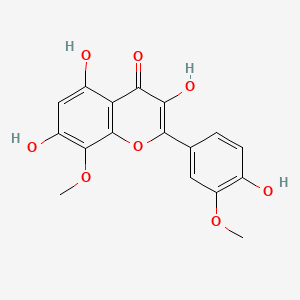

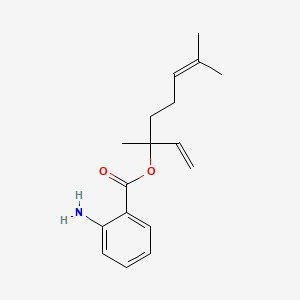

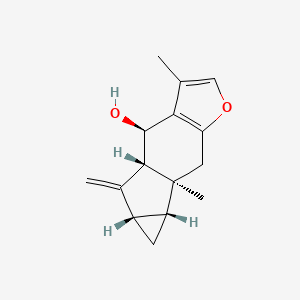

(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,9-10,13-14,16H,2,4-5H2,1,3H3/t9-,10-,13-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDJYSVGPBJZSG-PSDLAXTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949025 | |

| Record name | 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26146-27-0 | |

| Record name | Lindenenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26146-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lindenenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026146270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[[2-[[2-[[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]methyl]-3-(4-isothiocyanatophenyl)propyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B1675394.png)